1-(Aminomethyl)cyclopropanecarbonitrile
Overview
Description
1-(Aminomethyl)cyclopropanecarbonitrile is a chemical compound with the CAS Number: 1124213-09-7 . It has a molecular weight of 96.13 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2/c6-3-5(4-7)1-2-5/h1-3,6H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 96.13 . Other physical and chemical properties such as boiling point, density, and melting point were not found in the sources I accessed.Safety and Hazards
The safety data sheet for 1-(Aminomethyl)cyclopropanecarbonitrile indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
It is known that cyclopropane derivatives often interact with various biological targets, including enzymes, receptors, ion channels, and transporters .
Mode of Action
Cyclopropane derivatives are known to interact with their targets, leading to conformational changes and subsequent alterations in cellular processes .
Biochemical Pathways
Cyclopropane derivatives are known to influence various biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
Cyclopropane derivatives are known to induce various molecular and cellular changes, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Aminomethyl)cyclopropanecarbonitrile . These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.
Properties
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5(4-7)1-2-5/h1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICRKCABAQJKSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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